molecular formula C11H13N5O4 B4757178 5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4757178
M. Wt: 279.25 g/mol
InChI Key: ZHOAASNUAYEXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic molecule. This compound's structure features two pyrazole rings, making it significant for various scientific applications. The presence of functional groups like methoxymethyl and carboxylic acid adds to its chemical versatility.

Preparation Methods

Synthetic routes and reaction conditions: The preparation typically involves multi-step synthesis starting from commercially available reagents. One common method starts with the formation of the pyrazole rings through cyclization reactions. Key steps may include nitration, reduction, and esterification, followed by amide formation. Reagents like hydrazine, methylation agents, and carboxylating agents play crucial roles. Reactions are generally conducted under controlled temperatures and inert atmospheres to ensure high yield and purity.

Industrial production methods

Industrial production mirrors laboratory synthesis but is scaled up using batch or continuous processes. Advanced techniques like flow chemistry and automated synthesis can enhance efficiency. Catalysts and optimized reaction conditions are employed to minimize by-products and streamline purification.

Chemical Reactions Analysis

Types of reactions it undergoes: The compound can undergo various chemical reactions, including:

  • Oxidation

    Involving oxidizing agents like hydrogen peroxide, leading to hydroxylated derivatives.

  • Reduction

    Utilizing reducing agents such as lithium aluminum hydride to modify functional groups.

  • Substitution

    Halogenation or acylation reactions with agents like thionyl chloride or acetic anhydride. Common reagents and conditions used in these reactions: Solvents like dichloromethane, DMF, and ethanol are frequently used. Reactions often require catalysts such as palladium or acid/base catalysts like sulfuric acid or sodium hydroxide. Major products formed from these reactions: The reactions yield diverse products, including hydroxylated pyrazoles, amides, esters, and other functionalized derivatives.

Scientific Research Applications

5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has broad applications:

  • Chemistry

    Used as an intermediate in synthesizing more complex molecules, providing insights into reaction mechanisms and kinetics.

  • Biology

    Employed in studies of enzyme inhibitors, protein-ligand interactions, and as a probe in biochemical assays.

  • Medicine

    Investigated for potential pharmaceutical applications, particularly in designing anti-inflammatory and anticancer drugs.

  • Industry

    Utilized in the development of novel materials, agrochemicals, and as a building block in polymers.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it can bind to active sites of enzymes, inhibiting their activity. The presence of functional groups allows for hydrogen bonding, Van der Waals interactions, and π-π stacking, stabilizing the compound-target complex. Pathways involved include metabolic processes where the compound can act as a substrate or inhibitor, affecting the flux and balance of biochemical pathways.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique substitution pattern, enhancing its reactivity and specificity. Similar compounds include:

  • 1H-pyrazole-3-carboxylic acid derivatives

  • 1-methyl-1H-pyrazole-4-carboxylic acid derivatives

  • Methoxymethyl-substituted pyrazoles

Each of these compounds offers different reactivity profiles, affecting their suitability for various applications in research and industry.

Properties

IUPAC Name

5-[[1-(methoxymethyl)pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4/c1-15-9(8(4-12-15)11(18)19)10(17)14-7-3-13-16(5-7)6-20-2/h3-5H,6H2,1-2H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOAASNUAYEXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CN(N=C2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.